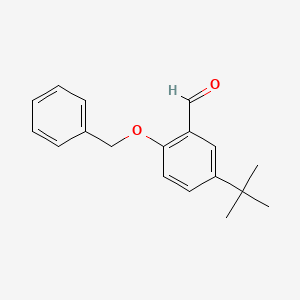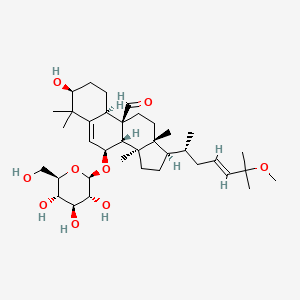
Momordicoside K
Descripción general
Descripción
Momordicoside K is one of several related cucurbitane triterpenoid glycosides that can be extracted from the bitter melon vine (Momordica charantia) . It has been reported to have antidiabetic activity .
Molecular Structure Analysis
The molecular formula of Momordicoside K is C37H60O9 . Its average mass is 648.867 Da and its monoisotopic mass is 648.423706 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of Momordicoside K include a boiling point of 743.1±60.0 °C (Predicted) and a density of 1.21±0.1 g/cm3 (Predicted) .Aplicaciones Científicas De Investigación
- Momordicoside K has shown promising effects in managing diabetes. It contributes to glucose regulation by enhancing insulin sensitivity and promoting glucose uptake in cells. Researchers have identified it as one of the key components responsible for the anti-diabetic activity of bitter melon .
- Studies suggest that Momordicoside K exhibits anti-cancer properties. It may inhibit the growth of cancer cells, suppress tumor formation, and enhance apoptosis (programmed cell death). Further research is needed to explore its specific mechanisms and potential applications in cancer therapy .
- Momordicoside K has demonstrated anti-inflammatory effects. It may modulate inflammatory pathways, making it relevant for conditions associated with chronic inflammation, such as arthritis and inflammatory bowel diseases .
- As an antioxidant, Momordicoside K scavenges free radicals and protects cells from oxidative damage. This property contributes to overall health and may play a role in preventing age-related diseases .
- Bitter melon extracts containing Momordicoside K have been studied for their immunomodulatory effects. They may enhance immune responses, making them potentially useful in supporting the immune system .
- Some research suggests that Momordicoside K contributes to hypotensive activity. It may help regulate blood pressure, which is crucial for cardiovascular health .
- Bitter melon, including Momordicoside K , has been investigated for its antimicrobial activity. It may inhibit the growth of bacteria, viruses, and fungi, making it relevant for infectious diseases .
- Momordicoside K may help manage lipid levels by reducing cholesterol and triglycerides. This could be beneficial for individuals with hyperlipidemia or cardiovascular risk factors .
Anti-Diabetic Properties
Anti-Cancer Potential
Anti-Inflammatory Activity
Antioxidant Function
Immunomodulation
Hypotensive (Blood Pressure-Lowering) Effects
Anti-Microbial Properties
Anti-Hyperlipidemic Effects
Direcciones Futuras
Propiedades
IUPAC Name |
(3S,7S,8S,9R,10R,13R,14S,17R)-3-hydroxy-17-[(E,2R)-6-methoxy-6-methylhept-4-en-2-yl]-4,4,13,14-tetramethyl-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H60O9/c1-21(10-9-14-33(2,3)44-8)22-13-15-36(7)31-25(45-32-30(43)29(42)28(41)26(19-38)46-32)18-24-23(11-12-27(40)34(24,4)5)37(31,20-39)17-16-35(22,36)6/h9,14,18,20-23,25-32,38,40-43H,10-13,15-17,19H2,1-8H3/b14-9+/t21-,22-,23-,25+,26-,27+,28-,29+,30-,31+,32-,35-,36+,37-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSVQEWDZSDXRG-ZMMZJDKESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=CC(C)(C)OC)C1CCC2(C1(CCC3(C2C(C=C4C3CCC(C4(C)C)O)OC5C(C(C(C(O5)CO)O)O)O)C=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C/C=C/C(C)(C)OC)[C@H]1CC[C@@]2([C@@]1(CC[C@@]3([C@H]2[C@H](C=C4[C@H]3CC[C@@H](C4(C)C)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H60O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001317006 | |
| Record name | Momordicoside K | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001317006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
648.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Momordicoside K | |
CAS RN |
81348-84-7 | |
| Record name | Momordicoside K | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81348-84-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Momordicoside K | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001317006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Momordicoside K and where is it found?
A1: Momordicoside K is a cucurbitane triterpenoid primarily found in the bitter melon (Momordica charantia L.) fruit. [, , , , ] It contributes to the plant's characteristic bitter flavor. []
Q2: What is the molecular formula and weight of Momordicoside K?
A2: The molecular formula of Momordicoside K is C37H58O9. [] Its molecular weight is 630.8 g/mol.
Q3: What are the known biological activities of Momordicoside K?
A3: Momordicoside K exhibits various biological activities, including antidiabetic effects. Studies suggest it may contribute to hypoglycemic, hypolipidemic, and antioxidant effects. [] It has also been studied for its potential anti-cholinesterase activity. []
Q4: How does Momordicoside K exert its antidiabetic effects?
A4: While the exact mechanisms are still being investigated, research indicates Momordicoside K may influence several pathways related to glucose metabolism:
- Increased Insulin Secretion: It may enhance insulin secretion from pancreatic β-cells, potentially by improving their histological architecture and function. []
- Reduced Glucose Absorption: It may inhibit α-glucosidase activity in the small intestines, leading to decreased glucose absorption from the gut. []
- Increased Glycogen Synthesis: It may promote glycogen synthesis in the liver, contributing to glucose storage and regulation. []
- Antioxidant Effects: It shows antioxidant properties that may protect pancreatic β-cells from oxidative damage, preserving their function. []
Q5: How is Momordicoside K extracted and isolated?
A5: Various methods have been employed for the extraction and isolation of Momordicoside K from bitter melon:
- High-Speed Countercurrent Chromatography (HSCCC): HSCCC has been used effectively to separate Momordicoside K from other triterpene saponins present in bitter gourd extracts. []
- Column Chromatography: This technique, using silica gel and reversed-phase silica gel, helps fractionate and purify Momordicoside K. [, ]
- Macroporous Resin Absorption: This approach allows for the selective adsorption and elution of Momordicoside K from the crude extract. []
Q6: How stable is Momordicoside K under different processing conditions?
A6: The stability of Momordicoside K is affected by thermal processing:
- High Temperatures: Exposure to high temperatures, particularly above 100°C, significantly reduces Momordicoside K content. Autoclaving also leads to considerable degradation. []
- Lower Temperatures: It exhibits greater stability at lower temperatures. []
Q7: How do different processing methods impact Momordicoside K content in bitter melon?
A7: Processing methods significantly influence Momordicoside K content:
- Blanching: Blanching, a short heat treatment, and treatment with the bitter-masking agent MY 68, seem to eliminate Momordicoside K. []
- Drying: Drying processes, including sun drying, oven drying, and freeze drying, do not eliminate Momordicoside K but reduce the moisture content, potentially concentrating it. []
- Frying: While frying significantly reduces moisture content, it also drastically increases lipid content, which may affect the overall bioavailability of Momordicoside K. []
Q8: Are there analytical methods to identify and quantify Momordicoside K?
A8: Yes, several analytical techniques are used to identify and quantify Momordicoside K:
- Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS): This method allows for the separation and detection of Momordicoside K in complex mixtures. [, ]
- Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is used to determine the molecular weight and confirm the identity of Momordicoside K. [, ]
- Nuclear Magnetic Resonance (NMR): NMR techniques, particularly 1H- and 13C-NMR, are employed to elucidate the complete structure of Momordicoside K. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Trichloro[3-(pentafluorophenyl)propyl]silane](/img/structure/B3029796.png)

![2-Methyloxazolo[4,5-c]pyridine](/img/structure/B3029799.png)
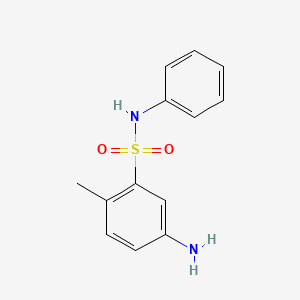
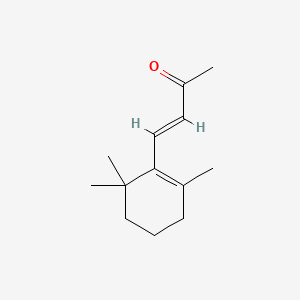
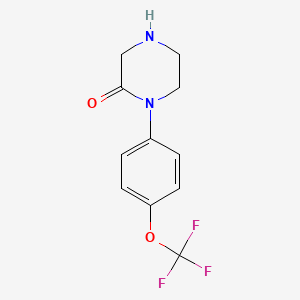

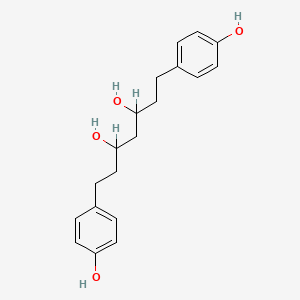


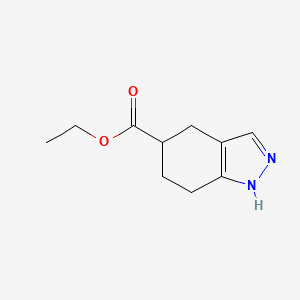

![3-Bromo-8-chloropyrido[2,3-D]pyridazine](/img/structure/B3029815.png)
